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Cat. No.: B074836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectral analysis of 2-
Cyclohexyl-5-methylphenol. Due to the absence of publicly available experimental spectral

data at the time of this report, this document presents predicted spectral data based on

established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)

spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for

the acquisition of such data for a solid phenolic compound are provided to guide researchers in

their laboratory work. This guide is intended to serve as a practical resource for the

characterization and analysis of 2-Cyclohexyl-5-methylphenol in research and development

settings.

Introduction
2-Cyclohexyl-5-methylphenol is a phenolic compound with a molecular formula of C₁₃H₁₈O

and a molecular weight of 190.28 g/mol .[1] Its structure, featuring a phenol ring substituted

with a cyclohexyl and a methyl group, suggests potential applications in various fields,

including as a building block in organic synthesis and potentially in the development of new

chemical entities. Accurate spectral characterization is fundamental to confirming the identity,

purity, and structure of this compound. This guide outlines the expected spectral characteristics

and provides standardized methodologies for their determination.
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Predicted Spectral Data
The following tables summarize the predicted spectral data for 2-Cyclohexyl-5-methylphenol.
These predictions are derived from the analysis of its chemical structure and comparison with

spectral data of analogous compounds.

Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 6.9 - 7.1 d 1H Ar-H ortho to -OH

~ 6.6 - 6.8 m 2H
Ar-H meta and para to

-OH

~ 4.5 - 5.5 s (broad) 1H -OH

~ 2.8 - 3.2 m 1H Ar-CH-(cyclohexyl)

2.29 s 3H Ar-CH₃

~ 1.2 - 1.9 m 10H Cyclohexyl -CH₂-

Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment

~ 150 - 155 Ar-C-OH

~ 137 - 140 Ar-C-CH₃

~ 130 - 135 Ar-C-Cyclohexyl

~ 125 - 130 Ar-CH

~ 115 - 120 Ar-CH

~ 110 - 115 Ar-CH

~ 35 - 40 Ar-CH-(cyclohexyl)

~ 30 - 35 Cyclohexyl -CH₂-

~ 25 - 30 Cyclohexyl -CH₂-

~ 20 - 25 Ar-CH₃

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3600 Strong, Broad O-H stretch

2850 - 3000 Medium-Strong C-H stretch (aliphatic)

3000 - 3100 Medium C-H stretch (aromatic)

1500 - 1600 Medium-Strong C=C stretch (aromatic ring)

~ 1450 Medium C-H bend (aliphatic)

~ 1200 Strong C-O stretch (phenol)

Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
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m/z Predicted Assignment

190 [M]⁺ (Molecular Ion)

175 [M - CH₃]⁺

107 [M - C₆H₁₁]⁺ (loss of cyclohexyl radical)

91 [C₇H₇]⁺ (tropylium ion)

77 [C₆H₅]⁺ (phenyl cation)

Experimental Protocols
The following are generalized protocols for the spectral analysis of a solid phenolic compound

such as 2-Cyclohexyl-5-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2-Cyclohexyl-5-methylphenol.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16, depending on sample concentration.

Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Cyclohexyl-5-methylphenol with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Place a portion of the powder into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Instrument Parameters (FT-IR):

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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Background: A background spectrum of the empty sample compartment or a pure KBr

pellet should be collected prior to sample analysis.

Mass Spectrometry (MS)
Sample Introduction (GC-MS):

Prepare a dilute solution of 2-Cyclohexyl-5-methylphenol in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.

Instrument Parameters (GC-MS with EI):

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few

minutes, then ramp up to a high temperature (e.g., 250-300 °C) to ensure elution of the

compound.

Ionization Source: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 40-400.

Detector: Mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectral analysis and structure

elucidation of 2-Cyclohexyl-5-methylphenol.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structure Elucidation

2-Cyclohexyl-5-methylphenol

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts,
Splitting Patterns

Functional Group
Absorptions

Molecular Ion,
Fragmentation

Confirm Structure of
2-Cyclohexyl-5-methylphenol

Click to download full resolution via product page

Workflow for Spectral Analysis and Structure Confirmation.
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Chemical Structure

Spectral Properties

2-Cyclohexyl-5-methylphenol

Proton Environments
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Carbon Skeleton
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Functional Groups
(IR)
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Molecular Weight &
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Relationship between Chemical Structure and Spectral Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Analysis of 2-Cyclohexyl-5-methylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074836#spectral-analysis-of-2-cyclohexyl-5-
methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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